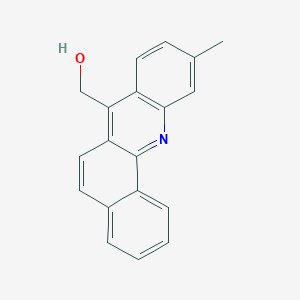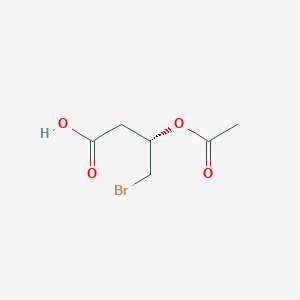
(3S)-3-Methyl-4-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Methyl-4-oxopentanenitrile, also known as MOPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a versatile intermediate molecule that can be used for the synthesis of a wide range of organic compounds.
Aplicaciones Científicas De Investigación
(3S)-3-Methyl-4-oxopentanenitrile has several scientific research applications. It is commonly used as an intermediate molecule for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of chiral compounds, which are essential in the production of drugs and other biologically active molecules. Additionally, (3S)-3-Methyl-4-oxopentanenitrile is used as a starting material for the synthesis of β-lactams, which are important antibiotics.
Mecanismo De Acción
(3S)-3-Methyl-4-oxopentanenitrile acts as an electrophile in many reactions due to the presence of the nitrile group. It can undergo nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols. The electrophilic nature of (3S)-3-Methyl-4-oxopentanenitrile makes it a useful intermediate for the synthesis of various organic compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of (3S)-3-Methyl-4-oxopentanenitrile. However, it is known that (3S)-3-Methyl-4-oxopentanenitrile is not a drug and is not used for medicinal purposes. Therefore, it does not have any known physiological effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S)-3-Methyl-4-oxopentanenitrile in lab experiments is its high yield in the synthesis process. Additionally, (3S)-3-Methyl-4-oxopentanenitrile is a versatile intermediate molecule that can be used for the synthesis of a wide range of organic compounds. However, one of the limitations of using (3S)-3-Methyl-4-oxopentanenitrile is its toxicity. It is a hazardous chemical and should be handled with care.
Direcciones Futuras
There are several future directions for research on (3S)-3-Methyl-4-oxopentanenitrile. One potential area of research is the development of new synthetic routes for (3S)-3-Methyl-4-oxopentanenitrile that are more efficient and environmentally friendly. Another area of research is the synthesis of chiral compounds using (3S)-3-Methyl-4-oxopentanenitrile as a starting material. Additionally, research can be conducted on the use of (3S)-3-Methyl-4-oxopentanenitrile in the synthesis of new antibiotics and other biologically active compounds. Finally, further studies can be conducted on the toxicity and safety of (3S)-3-Methyl-4-oxopentanenitrile to ensure its safe use in lab experiments.
Conclusion:
In conclusion, (3S)-3-Methyl-4-oxopentanenitrile is a versatile intermediate molecule that has several scientific research applications. Its unique properties make it a useful starting material for the synthesis of various organic compounds. While there are limited studies on the biochemical and physiological effects of (3S)-3-Methyl-4-oxopentanenitrile, it is known that it is not a drug and does not have any known physiological effects on the human body. The advantages of using (3S)-3-Methyl-4-oxopentanenitrile in lab experiments include its high yield and versatility, while its limitations include its toxicity. Future research on (3S)-3-Methyl-4-oxopentanenitrile can focus on the development of new synthetic routes, the synthesis of chiral compounds, and the use of (3S)-3-Methyl-4-oxopentanenitrile in the synthesis of new antibiotics and other biologically active compounds.
Métodos De Síntesis
(3S)-3-Methyl-4-oxopentanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-methyl-2-butanone with sodium cyanide in the presence of an acid catalyst. The reaction yields (3S)-3-Methyl-4-oxopentanenitrile as the main product with a high yield. Other methods include the reaction of 3-methyl-2-butanone with ammonium acetate or ammonium cyanide.
Propiedades
Número CAS |
173948-42-0 |
|---|---|
Nombre del producto |
(3S)-3-Methyl-4-oxopentanenitrile |
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(3S)-3-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3/t5-/m0/s1 |
Clave InChI |
LQHLNWGSGCLQIH-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CC#N)C(=O)C |
SMILES |
CC(CC#N)C(=O)C |
SMILES canónico |
CC(CC#N)C(=O)C |
Sinónimos |
Pentanenitrile, 3-methyl-4-oxo-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)


![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)








